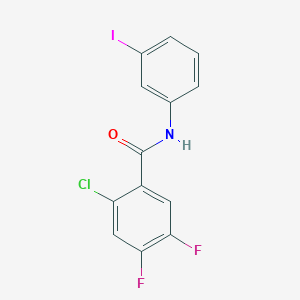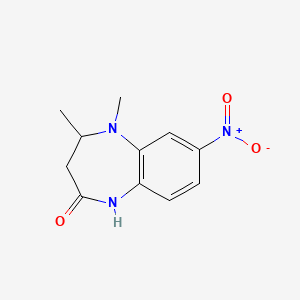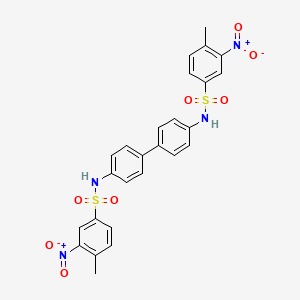![molecular formula C21H16Br2N2O3 B14949004 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide](/img/structure/B14949004.png)
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, dibromo substitutions, and a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE typically involves a multi-step process. One common method starts with the preparation of the benzyloxybenzaldehyde derivative, which is then subjected to a condensation reaction with 3,5-dibromo-2-hydroxybenzohydrazide under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction can produce amine-substituted compounds. Substitution reactions typically result in the replacement of bromine atoms with other functional groups.
科学的研究の応用
N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzyloxy and dibromo groups may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
類似化合物との比較
Similar Compounds
- N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-2-CHLOROBENZOHYDRAZIDE
- N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-2,2-DIPHENYLCYCLOPROPANECARBOHYDRAZIDE
Uniqueness
N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE stands out due to its dibromo substitutions, which impart unique chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development.
特性
分子式 |
C21H16Br2N2O3 |
|---|---|
分子量 |
504.2 g/mol |
IUPAC名 |
3,5-dibromo-2-hydroxy-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16Br2N2O3/c22-16-10-17(20(26)18(23)11-16)21(27)25-24-12-15-8-4-5-9-19(15)28-13-14-6-2-1-3-7-14/h1-12,26H,13H2,(H,25,27)/b24-12+ |
InChIキー |
KLTURDILWVRMCD-WYMPLXKRSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)O |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B14948923.png)
![5-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B14948929.png)
![4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide](/img/structure/B14948944.png)
![methyl 4-(3-{[N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948946.png)
![4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14948957.png)

![Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate](/img/structure/B14948974.png)

![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14948989.png)

![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949005.png)

![1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14949019.png)
